(1R,2R)-cyclohexane-1,2-diamine 1,4-dimethyl (2R,3R)-2,3-dihydroxybutanedioate
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Overview
Description
(1R,2R)-cyclohexane-1,2-diamine 1,4-dimethyl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-cyclohexane-1,2-diamine 1,4-dimethyl (2R,3R)-2,3-dihydroxybutanedioate typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Cyclohexane-1,2-diamine Synthesis: This step involves the reduction of cyclohexane-1,2-dione using a suitable reducing agent such as sodium borohydride.
Formation of 1,4-dimethyl (2R,3R)-2,3-dihydroxybutanedioate: This intermediate is synthesized through the esterification of tartaric acid with methanol in the presence of an acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the cyclohexane-1,2-diamine with the esterified tartaric acid derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-cyclohexane-1,2-diamine 1,4-dimethyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-cyclohexane-1,2-diamine 1,4-dimethyl (2R,3R)-2,3-dihydroxybutanedioate is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, it is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (1R,2R)-cyclohexane-1,2-diamine 1,4-dimethyl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diamine: A simpler analog without the esterified tartaric acid moiety.
Tartaric Acid Derivatives: Compounds like diethyl tartrate, which share the tartaric acid backbone but differ in ester groups.
Uniqueness
The uniqueness of (1R,2R)-cyclohexane-1,2-diamine 1,4-dimethyl (2R,3R)-2,3-dihydroxybutanedioate lies in its combined structural features, which confer specific stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and other applications requiring high enantioselectivity.
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;dimethyl (2R,3R)-2,3-dihydroxybutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C6H10O6/c7-5-3-1-2-4-6(5)8;1-11-5(9)3(7)4(8)6(10)12-2/h5-6H,1-4,7-8H2;3-4,7-8H,1-2H3/t5-,6-;3-,4-/m11/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENLISPLRQXWAY-NEXRBKPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)O.C1CCC(C(C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C(=O)OC)O)O.C1CC[C@H]([C@@H](C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820575-00-5 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820575-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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